![molecular formula C7H12N2 B1505614 3-(Diethylamino)prop-2-enenitrile CAS No. 2141-54-0](/img/structure/B1505614.png)
3-(Diethylamino)prop-2-enenitrile
Overview
Description
3-(Diethylamino)prop-2-enenitrile is a chemical compound with the molecular formula C7H12N2 and a molecular weight of 124.18 g/mol. It is a derivative of coumarin and was synthesized as a result of the search for new Michael type addition sensors based on coumarins .
Synthesis Analysis
The synthesis of this compound was achieved with commercial substrates . The reaction of ortho-(N,N-dialkylamino)benzaldehydes with benzoylacetonitrile resulted in fused 1,2,3,4-tetrahydroquinolino-5-carbonitriles due to cyclization of the intermediate 2-(phenylcarbonyl)-3 .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2/c1-3-9(4-2)7-5-6-8/h3-5,7H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The reaction of ortho-(N,N-dialkylamino)benzaldehydes with benzoylacetonitrile gave fused 1,2,3,4-tetrahydroquinolino-5-carbonitriles due to cyclization of the intermediate 2-(phenylcarbonyl)-3 . This reaction proceeded through a tert-amino effect mechanism .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its spectral properties were investigated by steady state analysis (absorption and fluorescence measurements) and time-resolved analysis (fluorescence lifetime measurements) .Scientific Research Applications
Synthesis and Characterization
3-(Diethylamino)prop-2-enenitrile is involved in the synthesis and characterization of novel compounds. For instance, it is used in the preparation of new peripherally tetra-substituted metal-free and metallophthalocyanines. These compounds are synthesized for the first time and characterized by various spectroscopic techniques, exhibiting unique aggregation behaviors in different solvents and concentrations (Acar et al., 2012).
Antimycobacterial Activity
Research has explored the synthesis of 3-aryl-, 3-cyclohexyl-, and 3-heteroaryl-substituted derivatives of this compound for antimycobacterial activity. A series of compounds were synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis, highlighting the potential medicinal applications of derivatives of this compound (Sanna et al., 2002).
Antibacterial Activity of Enaminone Complexes
Enaminone complexes derived from this compound and other related compounds have been studied for their antibacterial activity. These complexes, particularly those involving zinc and iron, were tested against common bacterial strains like Escherichia coli and Staphylococcus aureus, showing significant antibacterial potential, which indicates the relevance of this compound derivatives in developing new antibacterial agents (Mahmud et al., 2010).
Catalytic Applications
Derivatives of this compound have been utilized in catalytic applications, such as in the synthesis of 2-amino-1,3-diene derivatives through ruthenium-catalyzed coupling, demonstrating the compound's utility in organic synthesis and potential applications in industrial chemistry (Saito et al., 2011).
Environmental and Corrosion Inhibition Studies
Studies have also investigated the role of this compound derivatives in environmental applications, such as corrosion inhibition for metals. Tertiary amines derived from this compound have shown to be effective corrosion inhibitors for carbon steel, offering potential applications in protecting industrial equipment and infrastructure (Gao et al., 2007).
Future Directions
The future directions for 3-(Diethylamino)prop-2-enenitrile could involve further exploration of its photophysical properties and potential applications. As a derivative of coumarin, it may find use in various fields where coumarin derivatives are commonly used, such as laser dyes, optical brighteners, or biological markers .
Mechanism of Action
Target of Action
It is a derivative of coumarin, which has numerous applications and targets . Some coumarin derivatives are biologically active substances like naturally occurring anticoagulant substance dicumarol .
Mode of Action
It is synthesized as a result of the search for new michael type addition sensors based on coumarins . The Michael addition is a powerful tool in organic synthesis for the construction of carbon-carbon bonds.
Biochemical Pathways
Coumarin derivatives, which 3-(diethylamino)prop-2-enenitrile is a part of, are known to affect various biochemical pathways .
Pharmacokinetics
The spectral properties of this compound have been investigated .
Result of Action
It is known that the compound exhibits strong emission with high fluorescence quantum yield .
Action Environment
The action of this compound is influenced by the environment. For instance, the effect of a water-methanol mixture on the photophysical properties of the molecule was analyzed. With an increasing volumetric fraction of water, the intensity of absorbance and fluorescence was strongly reduced .
properties
IUPAC Name |
3-(diethylamino)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-3-9(4-2)7-5-6-8/h5,7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSHTDLKVJASIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708603 | |
Record name | 3-(Diethylamino)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30708603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2141-54-0 | |
Record name | 3-(Diethylamino)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30708603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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